2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide
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Overview
Description
2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique structure combining an imidazole ring, a thieno ring, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the thieno ring and the acetylphenyl group. The final step involves the attachment of the N,N-dimethylacetamide moiety. Reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetylphenyl group or the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thieno ring and acetylphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-acetylphenyl)-3-ethylimidazolium bromide: Similar structure but lacks the thieno ring and N,N-dimethylacetamide moiety.
4-acetylphenylimidazole: Contains the acetylphenyl group and imidazole ring but lacks the thieno ring and N,N-dimethylacetamide moiety.
Imidazole derivatives: Various imidazole derivatives with different substituents can have similar properties but differ in their specific applications and biological activities
Uniqueness
The uniqueness of 2-{[1-(3-acetylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O4S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[3-(3-acetylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H21N3O4S2/c1-11(21)12-5-4-6-13(7-12)20-15-10-26(23,24)9-14(15)18-17(20)25-8-16(22)19(2)3/h4-7,14-15H,8-10H2,1-3H3 |
InChI Key |
IEPLNXXFMLBAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCC(=O)N(C)C |
Origin of Product |
United States |
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